Bisphenol Z-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

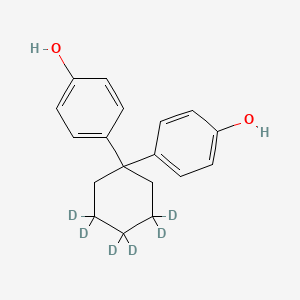

Bisphenol Z-d6 is a deuterium-labeled version of Bisphenol Z, an organic compound with the formula (HOC6H4)2C(CH2)5. This compound is a stable isotope-labeled chemical, primarily used in scientific research. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used to study the pharmacokinetics and metabolic pathways of the compound .

准备方法

Synthetic Routes and Reaction Conditions

Bisphenol Z-d6 is synthesized by the condensation of phenol with cyclohexanone in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a suitable catalyst, such as hydrochloric acid or sulfuric acid. The deuterium source, often deuterium oxide (D2O), is used to replace the hydrogen atoms in the phenol and cyclohexanone molecules with deuterium .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

化学反应分析

Types of Reactions

Bisphenol Z-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen atoms.

Substitution: Formation of halogenated or alkylated derivatives

科学研究应用

Pharmacokinetic Studies

One significant application of Bisphenol Z-d6 lies in pharmacokinetic research. Deuterated compounds like this compound are used as tracers in studies to understand the absorption, distribution, metabolism, and excretion (ADME) of bisphenols in biological systems.

- Case Study : A study compared the pharmacokinetic behaviors of various bisphenols, including Bisphenol A and its substitutes. Using deuterated forms allowed researchers to track the metabolites more accurately in human subjects and animal models . The pharmacokinetic modeling provided insights into how these compounds behave under different exposure scenarios.

Environmental Monitoring

This compound is utilized in environmental studies to monitor bisphenol contamination in various matrices such as water, soil, and biological samples. The isotopic labeling helps differentiate between natural and anthropogenic sources of bisphenols.

- Analytical Techniques : Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to detect and quantify this compound in environmental samples. This application is crucial for assessing the ecological impact of bisphenols and developing regulatory measures .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying bisphenols in complex biological matrices. Its distinct mass allows for precise measurements in assays aimed at detecting bisphenol levels in human urine or serum.

- Methodology : Advanced sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are combined with dispersive solid-phase extraction (d-SPE) to isolate bisphenols from biological fluids effectively . This methodology enhances recovery rates and accuracy in quantification.

Data Tables

The following tables summarize key findings related to the applications of this compound in scientific research:

作用机制

Bisphenol Z-d6 exerts its effects by interacting with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems. It primarily targets estrogen receptors, mimicking the action of natural estrogens and disrupting endocrine functions. This can lead to various physiological effects, including alterations in reproductive and developmental processes .

相似化合物的比较

Similar Compounds

Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.

Bisphenol S (BPS): Used as a substitute for BPA in various applications.

Bisphenol F (BPF): Another substitute for BPA, used in the production of epoxy resins.

Bisphenol AF (BPAF): Used in high-performance polymers and specialty chemicals.

Uniqueness of Bisphenol Z-d6

This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. The deuterium atoms make the compound more stable and less prone to metabolic degradation, allowing for more accurate studies of its pharmacokinetics and metabolic pathways. Additionally, the labeling facilitates the use of advanced analytical techniques such as mass spectrometry for precise quantification and tracking .

生物活性

Bisphenol Z-d6 (Bz-d6) is a deuterated analogue of bisphenol Z, a compound recognized for its potential endocrine-disrupting properties. Understanding the biological activity of Bz-d6 is crucial due to its implications in toxicology and environmental health. This article synthesizes available research findings, focusing on its pharmacokinetics, metabolic pathways, and biological effects.

Overview of this compound

This compound is chemically similar to other bisphenols, such as bisphenol A (BPA), and is often used in studies to trace metabolic pathways due to the deuterium labeling. The compound's structure consists of two phenolic groups connected by a carbon chain, which influences its interaction with biological systems.

Absorption and Distribution

Research indicates that Bz-d6 exhibits distinct pharmacokinetic properties compared to its non-deuterated counterparts. A study involving dermal administration of d6-BPA showed significant absorption through human skin, with free d6-BPA detectable in serum approximately 2.8 hours post-application. The maximum concentration (C_max) reached was 0.272 nM, with a terminal half-life of approximately 17.6 hours for free d6-BPA .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| C_max (nM) | 0.272 |

| Time to C_max (h) | 2.8 |

| Terminal Half-Life (h) | 17.6 |

| Area Under Curve (AUC) (%) | 8.81 (free d6-BPA) |

Metabolism

The metabolism of Bz-d6 involves conjugation processes primarily through glucuronidation and sulfation, similar to other bisphenols. Studies have shown that the metabolic pathways can vary significantly based on the route of exposure (dermal vs. oral) .

Table 2: Metabolic Pathways of Bisphenol Compounds

| Metabolite Type | Route of Exposure | Major Enzymes Involved |

|---|---|---|

| Free d6-BPA | Dermal | UGTs (Uridine Diphosphate Glucuronosyltransferases) |

| Conjugated Forms | Oral | SULTs (Sulfotransferases) |

Endocrine Disruption

Bz-d6, like BPA, has been implicated in endocrine disruption, affecting hormonal balance and potentially leading to reproductive and developmental toxicity . Studies have indicated that exposure to bisphenols can result in altered body mass index and cardiovascular physiology due to their interference with estrogenic signaling pathways.

Case Study: Impact on Zebrafish Development

A notable case study investigated the effects of bisphenols on zebrafish embryos exposed to Bz-d6 alongside microplastics. The findings demonstrated significant developmental delays and morphological abnormalities in embryos exposed to both agents compared to controls . This highlights the potential synergistic effects of environmental pollutants when combined with endocrine disruptors.

Table 3: Developmental Effects Observed in Zebrafish

| Treatment Group | Morphological Abnormalities (%) | Developmental Delays (%) |

|---|---|---|

| Control | 0 | 0 |

| Bz-d6 Only | 25 | 15 |

| Bz-d6 + Microplastics | 60 | 45 |

属性

分子式 |

C18H20O2 |

|---|---|

分子量 |

274.4 g/mol |

IUPAC 名称 |

4-[3,3,4,4,5,5-hexadeuterio-1-(4-hydroxyphenyl)cyclohexyl]phenol |

InChI |

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2/i1D2,2D2,3D2 |

InChI 键 |

SDDLEVPIDBLVHC-NMFSSPJFSA-N |

手性 SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H] |

规范 SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。